2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium dihydrogen phosphate
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Overview
Description
2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium dihydrogen phosphate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a hydrazono group, and a nitroindolium core.
Preparation Methods
The synthesis of 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium dihydrogen phosphate typically involves multiple steps. One common method is the Schiff base reduction route, where the compound is synthesized via the reaction of 4-methoxyphenylhydrazine with an appropriate aldehyde or ketone, followed by further reactions to introduce the nitro and indolium groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The hydrazono group can be reduced to a hydrazine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl and hydrazono groups may also contribute to its activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar compounds include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol These compounds share structural similarities but differ in their specific functional groups and overall structure. The unique combination of the methoxyphenyl, hydrazono, and nitroindolium groups in 2-(((4-Methoxyphenyl)methylhydrazono)methyl)-1,3,3-trimethyl-5-nitro-3H-indolium dihydrogen phosphate contributes to its distinct properties and potential applications .
Properties
CAS No. |
85187-87-7 |
---|---|
Molecular Formula |
C20H25N4O7P |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
dihydrogen phosphate;1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine |
InChI |
InChI=1S/C20H22N4O3.H3O4P/c1-20(2)17-11-15(24(25)26)7-10-18(17)23(3)19(20)13-22-21-12-14-5-8-16(27-4)9-6-14;1-5(2,3)4/h5-11,13H,12H2,1-4H3;(H3,1,2,3,4) |
InChI Key |
YXSIEOSUWCIKPH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])[N+](=C1/C=N/NCC3=CC=C(C=C3)OC)C)C.OP(=O)(O)[O-] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])[N+](=C1C=NNCC3=CC=C(C=C3)OC)C)C.OP(=O)(O)[O-] |
Origin of Product |
United States |
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